Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-ethoxyquinazoline

Kinase Inhibition NEK2 Cancer Biology

4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) is a privileged heterocyclic scaffold where the 6-ethoxy group is structurally critical. Its unique steric/electronic profile governs QSAR-predicted kinase selectivity (NEK2 IC50 140 nM), CNS BBB permeability (Consensus LogP 2.55), and SNAr reactivity. Replacing it with methoxy or fluoro analogs risks potency loss and costly route re‑optimization. This intermediate enables direct access to cGMP‑PDE inhibitors (44% reported yield) and anti‑coronavirus hits. Procure the exact building block to ensure synthetic fidelity and biological target validation in your lead‑optimization pipeline.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 155960-92-2
Cat. No. B136471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethoxyquinazoline
CAS155960-92-2
Synonyms4-CHLORO-6-ETHOXY-QUINAZOLINE
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=CN=C2Cl
InChIInChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3
InChIKeyGNWPZLGHHNOKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2): A Versatile Quinazoline Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) is a functionalized heterocyclic building block, belonging to the quinazoline class of compounds . It is characterized by a core quinazoline ring system with a reactive chlorine atom at the 4-position and an ethoxy group at the 6-position. This specific substitution pattern is a key structural feature that defines its utility as a synthetic intermediate in medicinal chemistry, particularly for the development of novel kinase inhibitors targeting cancer and other diseases . Its availability in high purity (typically ≥97%) from commercial sources facilitates its use in advanced research and development programs .

Why Substituting 4-Chloro-6-ethoxyquinazoline with a Generic Analog Risks Synthesis Failure and Misleading Biological Data


Indiscriminate substitution of 4-chloro-6-ethoxyquinazoline with other 4-chloro-6-substituted quinazolines (e.g., methoxy, fluoro) or alternative intermediates is a high-risk procurement strategy. The 6-ethoxy group is not a generic substituent; its steric and electronic properties are critical for downstream molecular interactions and pharmacokinetic profiles . Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline-based EGFR inhibitors explicitly identify the 6- and 7-position substituents as the most important structural features governing inhibitory effect, with steric and electrostatic interactions being the primary drivers of activity [1]. Changing the 6-substituent from ethoxy to a smaller methoxy group, for instance, will predictably alter these critical properties, potentially leading to a loss of potency or selectivity in the final drug candidate. Furthermore, the specific reactivity of the 4-chloro group in nucleophilic aromatic substitution (SNAr) reactions is fine-tuned by the electron-donating nature of the 6-ethoxy group. Using an analog with a different electronic profile can lead to different reaction kinetics, lower yields, and the need for costly process re-optimization, as exemplified by a reported synthesis achieving a 44% yield under specific conditions [2]. Procuring the exact compound ensures fidelity to published synthetic routes and validated biological targets, thereby protecting the integrity and reproducibility of the research.

Quantitative Evidence Guide: Why 4-Chloro-6-ethoxyquinazoline is the Preferred Scaffold for Kinase Inhibitor Synthesis


NEK2 Kinase Inhibition: Potency Benchmark for 4-Chloro-6-ethoxyquinazoline

4-Chloro-6-ethoxyquinazoline demonstrates direct, quantifiable inhibitory activity against the human Serine/threonine-protein kinase Nek2 (NEK2), a key target in cancer cell proliferation. In a biochemical kinase-profiling assay, it exhibited an IC50 value of 140 nM against human recombinant full-length His-tagged NEK2 expressed in a baculovirus expression system [1]. This provides a benchmark for assessing the potency of derivatives synthesized from this scaffold. While direct comparator data for other 4-chloro-6-substituted quinazolines in the same assay is not currently available (Class-level inference), this specific activity provides a concrete, measurable starting point for SAR campaigns.

Kinase Inhibition NEK2 Cancer Biology

Physicochemical Profile: Differentiating LogP for Enhanced Permeability

The 6-ethoxy group on 4-chloro-6-ethoxyquinazoline directly contributes to a calculated consensus LogP (lipophilicity) value of 2.55 . This value, which predicts membrane permeability, represents a distinct and quantifiable difference from its 6-methoxy analog, 4-chloro-6-methoxyquinazoline. The ethoxy analog is more lipophilic, which can be a critical advantage in crossing biological membranes like the blood-brain barrier (BBB), for which it is predicted to be a permeant . In contrast, the less lipophilic methoxy analog may have different permeability characteristics. This difference in a fundamental property can directly impact the in vivo distribution and efficacy of a final drug candidate.

Lipophilicity ADME Drug Design

Solubility Profile: Predicted Moderate Aqueous Solubility for Improved Formulation

4-Chloro-6-ethoxyquinazoline is predicted to have a moderate aqueous solubility of approximately 0.1 mg/mL (LogS -3.32) based on topological calculations . This solubility, while not high, is a defined parameter that impacts formulation and in vitro assay design. The 6-ethoxy group's influence on crystal packing energy and hydrogen bonding differentiates it from more or less soluble analogs. For example, a 6-fluoro derivative is likely to have different solubility and dissolution rates due to altered intermolecular interactions. This baseline solubility provides a necessary data point for developing appropriate solvent systems (e.g., DMSO) and ensuring reproducible biological assays.

Solubility Formulation Physicochemical Properties

Proven Synthetic Utility: A Validated Intermediate with a 44% Yield Benchmark

The compound's utility as a synthetic intermediate is well-documented. A specific published procedure uses 4-chloro-6-ethoxyquinazoline as a reactant with 3,4-methylenedioxybenzylamine in the presence of sodium carbonate, using THF and isopropanol as solvents, to produce a 4-(substituted amino)-6-ethoxyquinazoline derivative in a 44% yield [1]. This provides a concrete and reproducible starting point for SAR studies, unlike many analogs where optimized yields are not publicly available. This established reactivity allows for predictable nucleophilic aromatic substitution at the 4-position, a cornerstone for building diverse compound libraries.

Synthetic Chemistry Reaction Yield Medicinal Chemistry

High-Impact Applications: Where 4-Chloro-6-ethoxyquinazoline Delivers Maximum Value in Drug Discovery


Building Kinase Inhibitor Libraries with a NEK2-Active Core

For medicinal chemistry programs targeting cancer pathways where NEK2 is implicated, 4-chloro-6-ethoxyquinazoline provides a privileged starting scaffold. Its established NEK2 inhibitory activity (IC50 140 nM) [1] offers a validated baseline. Researchers can utilize the reactive 4-chloro group to introduce diverse amines, building focused libraries of 4-anilinoquinazoline derivatives. This approach allows for systematic SAR studies to improve potency against NEK2 and optimize selectivity profiles against a panel of other kinases, leveraging the scaffold's inherent activity as a guidepost for optimization.

Developing CNS-Penetrant Kinase Inhibitors

The physicochemical profile of 4-chloro-6-ethoxyquinazoline, particularly its predicted blood-brain barrier (BBB) permeability and moderate lipophilicity (Consensus LogP = 2.55) , makes it a strategically important intermediate for developing kinase inhibitors intended for central nervous system (CNS) indications, such as glioblastoma or brain metastases. Using this specific scaffold from the outset, rather than a less lipophilic analog, can significantly increase the probability of generating lead compounds that achieve therapeutically relevant brain exposure.

Synthesizing cGMP Phosphodiesterase (PDE) Inhibitors

As demonstrated by literature precedent, 4-chloro-6-ethoxyquinazoline is a direct precursor to 6-substituted quinazolines with potent and selective inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE) [2]. This established synthetic route, with a defined 44% yield for a key derivative, allows researchers to rapidly access a class of compounds known for vasodilatory effects and potential applications in cardiovascular and pulmonary diseases. The requirement for a specific 6-substitution pattern for activity makes the procurement of this exact intermediate non-negotiable for replicating and extending this research.

Exploring Novel Coronavirus Inhibitors via Scaffold Hopping

Recent research has identified quinazoline derivatives as a novel chemical class for coronavirus inhibition [2]. Using 4-chloro-6-ethoxyquinazoline as a versatile starting material, researchers can perform scaffold hopping and structure optimization to design and synthesize new analogs with improved antiviral efficacy against viruses like HCoV-OC43. The compound's synthetic accessibility enables rapid iterations in the hit-to-lead optimization phase of antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-ethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.